molecular formula C18H11ClFN5O2 B2405893 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869068-76-8

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2405893
CAS No.: 869068-76-8
M. Wt: 383.77
InChI Key: QIOGWOHGZBNMSF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a purine core, which is a bicyclic aromatic heterocycle. The compound’s unique structure makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Scientific Research Applications

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.

    Oxidation and Carboxylation: The final steps involve the oxidation of the purine core to introduce the oxo group and the carboxylation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace the chlorophenyl or fluorophenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: shares structural similarities with other purine derivatives, such as:

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in this compound imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOGWOHGZBNMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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